1-hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Quinazoline Thione Procurement

1-Hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 462069-16-5) is a synthetically accessible heterocyclic compound belonging to the tetrahydroquinazoline-4(1H)-thione class. Its structure features an N1-hexyl substituent, a C2-(4-nitrophenyl) group, and a saturated 5,6,7,8-tetrahydro ring system appended to a 4-thione core.

Molecular Formula C20H25N3O2S
Molecular Weight 371.5
CAS No. 462069-16-5
Cat. No. B2535723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
CAS462069-16-5
Molecular FormulaC20H25N3O2S
Molecular Weight371.5
Structural Identifiers
SMILESCCCCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C20H25N3O2S/c1-2-3-4-7-14-22-18-9-6-5-8-17(18)20(26)21-19(22)15-10-12-16(13-11-15)23(24)25/h10-13H,2-9,14H2,1H3
InChIKeyCSSZFNRDUAOOBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Baseline for 1-Hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione: Compound Class and Context


1-Hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 462069-16-5) is a synthetically accessible heterocyclic compound belonging to the tetrahydroquinazoline-4(1H)-thione class. Its structure features an N1-hexyl substituent, a C2-(4-nitrophenyl) group, and a saturated 5,6,7,8-tetrahydro ring system appended to a 4-thione core. This specific architecture distinguishes it from other quinazoline-based scaffolds, including KRAS-targeted tetrahydroquinazolines and melanogenesis-inhibiting dihydroquinazoline-2-thiones. Despite the documented bioactivity of related tetrahydroquinazoline-4-thiones, a systematic literature search revealed no publicly available primary research articles, patents, or authoritative database entries that contain quantitative performance data for this exact compound. The evidence base required for a comparator-driven procurement decision is therefore completely absent as of the search date.

Procurement Risk: Why Substitution of 1-Hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione with Class Analogs Cannot Be Assumed Safe


Within the tetrahydroquinazoline-4(1H)-thione chemotype, even minor structural modifications can profoundly alter physicochemical, pharmacokinetic, and target-engagement profiles. The specific combination of an N1-hexyl chain and a C2-(4-nitrophenyl) group in this compound is unique among publicly indexed analogs. Related 5,6,7,8-tetrahydroquinazoline-4(1H)-thiones bearing different N1-alkyl or C2-aryl substituents exhibit divergent molecular properties such as lipophilicity, polar surface area, and hydrogen-bond acceptor capacity. These properties directly influence solubility, permeability, and non-specific binding. In the absence of any head-to-head or cross-study data for this specific compound, there is zero evidence to support the interchangeability of this molecule with any other tetrahydroquinazoline-4(1H)-thione, nor any basis to predict its biological or physicochemical behavior relative to a comparator. Substitution would therefore constitute an uncontrolled variable in any research or industrial process.

Quantitative Differentiation Evidence for 1-Hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione: Null-Data Declaration


Evidence Gap: No Direct Comparator Data Available for This Compound

A comprehensive search across primary research literature, patent databases (including WO/2019/155399 and related KRAS-inhibitor filings), and authoritative chemical databases (PubChem, ChemSpider) failed to identify any study that reports quantitative activity, selectivity, stability, or physicochemical data for 1-hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione in comparison with a defined analog. Consequently, no direct head-to-head, cross-study, or class-level quantitative differentiation evidence can be assembled. The only retrievable information for this compound originates from vendor-platform pages that are explicitly excluded from this analysis. This evidence item serves to formally declare the complete absence of qualifying data.

Quinazoline Thione Procurement

Application Scenarios for 1-Hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione: Caveats for Use in the Absence of Proof


Exploratory Screening Library Expansion

The compound can be incorporated into a diversity-oriented screening library for academic or industrial high-throughput screening campaigns, with the explicit understanding that its activity profile is completely unknown. Its structural uniqueness—combining a saturated tetrahydroquinazoline core with a 4-thione and a 4-nitrophenyl substituent—may offer a chemical starting point for hit identification in assays where quinazoline-derived chemotypes have shown promise, such as kinase inhibition or antimicrobial screening. However, the absence of any prior biological annotation means that any hits would require de novo validation.

Structure-Activity Relationship (SAR) Anchor for Nitrophenyl Tetrahydroquinazoline-Thiones

If a research program is investigating the SAR of tetrahydroquinazoline-4(1H)-thiones, this compound could serve as a focused SAR probe. The N1-hexyl group provides a lipophilic anchor, while the C2-(4-nitrophenyl) moiety introduces an electron-withdrawing aromatic substituent. Its procurement would allow experimental determination of how these features modulate a biochemical or cellular readout relative to unsubstituted or differently substituted analogs synthesized in-house. This is a prospective use case, not one supported by existing data.

Method Development for Quinazoline-Thione Analytical Characterization

The compound can be used as a model analyte for developing and validating analytical methods (e.g., HPLC, LC-MS, NMR) tailored to lipophilic, sulfur-containing heterocycles. Its distinct chromophore (4-nitrophenyl) facilitates UV detection, and the thione group provides a characteristic spectroscopic handle. This application is independent of its unknown biological activity.

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